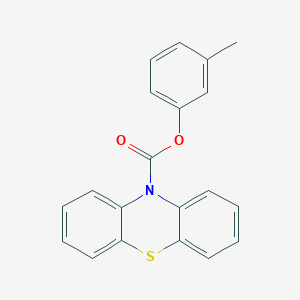
m-tolyl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-tolyl 10H-phenothiazine-10-carboxylate is a small molecular compound with the chemical formula C20H15NO2SThe compound is characterized by its unique structure, which includes a phenothiazine core and a carboxylate group attached to an m-tolyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of M-tolyl 10H-phenothiazine-10-carboxylate typically involves the reaction of phenothiazine with m-tolyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: M-tolyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, alcohols; basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or alkoxy derivatives of phenothiazine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of M-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Phenothiazine: A parent compound with similar structural features but lacking the m-tolyl and carboxylate groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness: M-tolyl 10H-phenothiazine-10-carboxylate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the m-tolyl and carboxylate groups enhances its potential as a versatile intermediate in organic synthesis and as a discovery agent in drug development .
Properties
Molecular Formula |
C20H15NO2S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3-methylphenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C20H15NO2S/c1-14-7-6-8-15(13-14)23-20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3 |
InChI Key |
NSTBBOKFDNCGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















